
2-(4-Methoxybenzyloxy)-9-(3-dimethylaminopropyl)thioxanthene-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxybenzyloxy)-9-(3-dimethylaminopropyl)thioxanthene-9-ol is a synthetic organic compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly in the development of antipsychotic drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzyloxy)-9-(3-dimethylaminopropyl)thioxanthene-9-ol typically involves multiple steps, including the formation of the thioxanthene core and subsequent functionalization. Common synthetic routes may include:
Formation of Thioxanthene Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the 4-methoxybenzyloxy and 3-dimethylaminopropyl groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybenzyloxy)-9-(3-dimethylaminopropyl)thioxanthene-9-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential use in the development of therapeutic agents.
Industry: Applications in material science and other industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxybenzyloxy)-9-(3-dimethylaminopropyl)thioxanthene-9-ol would involve its interaction with specific molecular targets, such as receptors or enzymes. The pathways involved would depend on its specific biological activity, which may include modulation of neurotransmitter systems or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Chlorprothixene: Another thioxanthene derivative with antipsychotic properties.
Flupentixol: Known for its use in treating schizophrenia.
Thiothixene: Another antipsychotic thioxanthene.
Uniqueness
2-(4-Methoxybenzyloxy)-9-(3-dimethylaminopropyl)thioxanthene-9-ol may have unique properties or activities that distinguish it from other similar compounds, such as specific binding affinities or pharmacokinetic profiles.
Properties
CAS No. |
31696-76-1 |
|---|---|
Molecular Formula |
C26H29NO3S |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
9-[3-(dimethylamino)propyl]-2-[(4-methoxyphenyl)methoxy]thioxanthen-9-ol |
InChI |
InChI=1S/C26H29NO3S/c1-27(2)16-6-15-26(28)22-7-4-5-8-24(22)31-25-14-13-21(17-23(25)26)30-18-19-9-11-20(29-3)12-10-19/h4-5,7-14,17,28H,6,15-16,18H2,1-3H3 |
InChI Key |
KOXOZUVNFWDTGU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1(C2=CC=CC=C2SC3=C1C=C(C=C3)OCC4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



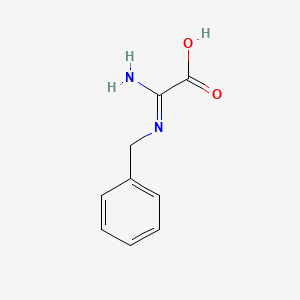
![11,23-dioxaoctacyclo[14.10.1.14,26.02,14.03,8.09,13.020,27.021,25]octacosa-1(26),2,4(28),5,7,9(13),14,16(27),17,19,21(25)-undecaene-10,12,22,24-tetrone](/img/structure/B14695927.png)
![Sodium 4-[(dimethylcarbamothioyl)disulfanyl]butane-1-sulfinate](/img/structure/B14695930.png)

![Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium](/img/structure/B14695933.png)
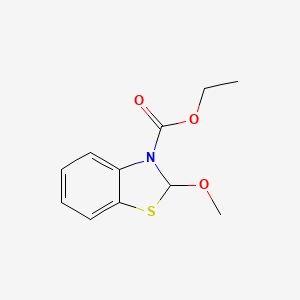

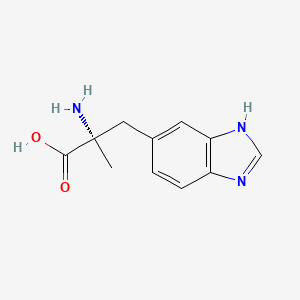
![Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene](/img/structure/B14695966.png)
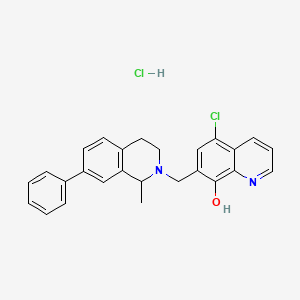
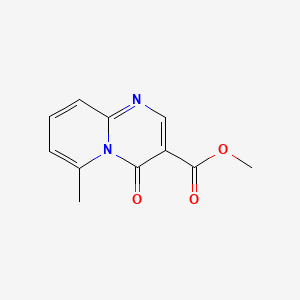

![3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B14695994.png)
